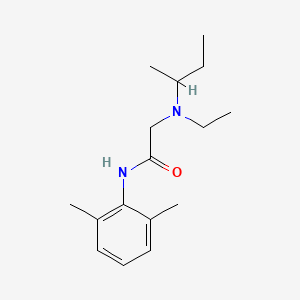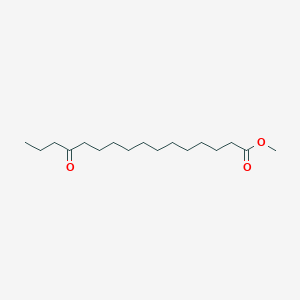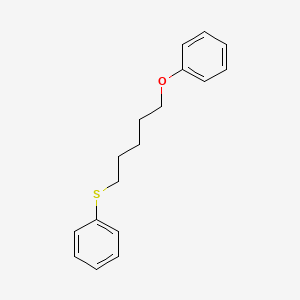
Formic acid--2,4-dimethylphenol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid–2,4-dimethylphenol (1/1) is a chemical compound formed by the combination of formic acid and 2,4-dimethylphenol in a 1:1 molar ratio. 2,4-Dimethylphenol is a derivative of phenol with two methyl groups attached to the benzene ring at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of formic acid–2,4-dimethylphenol (1/1) typically involves the direct reaction of formic acid with 2,4-dimethylphenol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent side reactions. The reaction can be represented as:
HCOOH+C8H10O→HCOOH–C8H10O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as methanol or acetonitrile, and the product is purified using techniques like distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Formic acid–2,4-dimethylphenol (1/1) can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The formic acid component can act as a reducing agent.
Substitution: The methyl groups on the phenol ring can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as platinum or palladium.
Substitution: Halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
Formic acid–2,4-dimethylphenol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of formic acid–2,4-dimethylphenol (1/1) involves its interaction with various molecular targets:
Formic Acid Component: Acts as a reducing agent and can donate hydride ions in redox reactions.
2,4-Dimethylphenol Component: Participates in hydrogen bonding and can undergo electrophilic aromatic substitution.
Comparación Con Compuestos Similares
Phenol: Lacks the methyl groups and has different reactivity and acidity.
2,6-Dimethylphenol: Similar structure but different substitution pattern, leading to different chemical properties.
Acetic Acid: Similar to formic acid but with an additional methyl group, resulting in different reactivity.
Uniqueness: Formic acid–2,4-dimethylphenol (1/1) is unique due to the combination of formic acid’s reducing properties and 2,4-dimethylphenol’s aromatic characteristics. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .
Propiedades
Número CAS |
60531-46-6 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
2,4-dimethylphenol;formic acid |
InChI |
InChI=1S/C8H10O.CH2O2/c1-6-3-4-8(9)7(2)5-6;2-1-3/h3-5,9H,1-2H3;1H,(H,2,3) |
Clave InChI |
GFRZGHSRRDOOLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


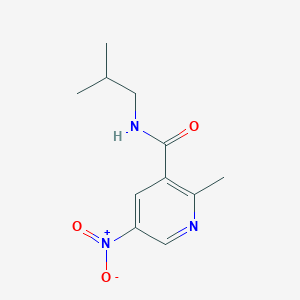
![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)
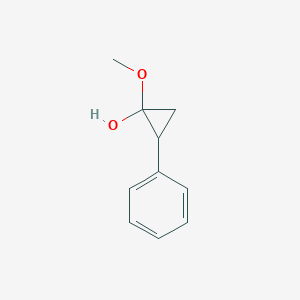
![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)
